molecular formula C15H26N2O B262640 1-({2-[(4-isopropylbenzyl)amino]ethyl}amino)-2-propanol

1-({2-[(4-isopropylbenzyl)amino]ethyl}amino)-2-propanol

Cat. No.: B262640
M. Wt: 250.38 g/mol
InChI Key: YQAZCKAREPWUCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({2-[(4-isopropylbenzyl)amino]ethyl}amino)-2-propanol is a complex organic compound with a structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[(4-isopropylbenzyl)amino]ethyl}amino)-2-propanol typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(Propan-2-yl)benzylamine. This intermediate is then reacted with 2-bromoethylamine under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations is also common.

Chemical Reactions Analysis

Types of Reactions

1-({2-[(4-isopropylbenzyl)amino]ethyl}amino)-2-propanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-({2-[(4-isopropylbenzyl)amino]ethyl}amino)-2-propanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-({2-[(4-isopropylbenzyl)amino]ethyl}amino)-2-propanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-ol: A simple alcohol with similar structural features but lacking the aromatic component.

    4-(Propan-2-yl)benzylamine: An intermediate in the synthesis of the target compound.

    2-bromoethylamine: Another intermediate used in the synthesis process.

Uniqueness

1-({2-[(4-isopropylbenzyl)amino]ethyl}amino)-2-propanol is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H26N2O

Molecular Weight

250.38 g/mol

IUPAC Name

1-[2-[(4-propan-2-ylphenyl)methylamino]ethylamino]propan-2-ol

InChI

InChI=1S/C15H26N2O/c1-12(2)15-6-4-14(5-7-15)11-17-9-8-16-10-13(3)18/h4-7,12-13,16-18H,8-11H2,1-3H3

InChI Key

YQAZCKAREPWUCF-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)CNCCNCC(C)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCCNCC(C)O

Origin of Product

United States

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